molecular formula C7H13NO2 B101926 3-Pyrrolidin-2-yl-propionic acid CAS No. 18325-18-3

3-Pyrrolidin-2-yl-propionic acid

Cat. No. B101926
CAS RN: 18325-18-3
M. Wt: 143.18 g/mol
InChI Key: HIDODKLFTVMWQL-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-yl-propionic acid is a compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of 3-Pyrrolidin-2-yl-propionic acid is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Pyrrolidin-2-yl-propionic acid are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .


Physical And Chemical Properties Analysis

3-Pyrrolidin-2-yl-propionic acid has a predicted boiling point of 283.7±13.0 °C and a predicted density of 1.072±0.06 g/cm3 . It also has a predicted pKa value of 4.46±0.10 .

Scientific Research Applications

Antiviral Activity

A novel approach to synthesizing a series of 3-(pyrrolidin-1-yl)propionic acids has demonstrated high affinity for the CCR5 receptor and potent anti-HIV activity. These analogues feature higher bioavailabilities and lower rates of clearance compared to cyclopentane, indicating potential as antiviral agents (Lynch et al., 2003).

Anticonvulsant Properties

Amides derived from 3,3‐diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic acid and 3,3‐diphenyl‐propionic acid were synthesized as potential anticonvulsant agents. One compound, in particular, displayed broad-spectrum activity across preclinical seizure models and interacted with neuronal voltage-sensitive sodium channels (Obniska et al., 2017).

Applications in Molecular Biology

In molecular biology, a cis-D-2-hydroxy-4-thymin-1-yl-pyrrolidine propionic acid unit was used to create PNA-DNA dimer blocks incorporated into DNA sequences, which may have implications for genetic research and therapy (Kumar & Meena, 2003).

Synthesis and Structure Determination

The synthesis and structure determination of (2S, 2′S)-3-phenyl-2-(pyrrolidin-2′-yl)propionic acid from l-proline, using 2D H-H COSY and H-H NOESY technologies, is significant for understanding the chemical properties and potential applications of this compound in various fields (Yi, Hua, & Rong, 2003).

Anti-inflammatory and Analgesic Agent

A study on a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib evaluated its analgesic and anti-inflammatory activity. The compound showed significant suppression of carrageenan-induced paw edema and had potential nephrotoxicity after multiple administrations, indicating its possible use in treating inflammation and pain (Zlatanova et al., 2019).

Electrocatalysis

Overoxidized poly(pyrrole-co-[3-(pyrrol-1-yl)-propanesulfonate])-coated platinum electrodes were used for selective detection of catecholamine neurotransmitters. This demonstrates the application of 3-pyrrolidin-2-yl-propionic acid derivatives in electrochemical studies, particularly in neurochemistry (Wang et al., 1997).

Safety And Hazards

The compound is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-pyrrolidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDODKLFTVMWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338758
Record name 3-Pyrrolidin-2-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-2-yl-propionic acid

CAS RN

18325-18-3
Record name 3-Pyrrolidin-2-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
C Coronelli, A Vigevani, B Gavalleri… - The Journal of …, 1971 - jstage.jst.go.jp
4000 3000 2000 1500 1000 900 800 700 Cm" 1 in H2O/MCS1/4 with 0.1 NHC1 (pKmcs 5.4). These properties were considered indicative of an unsaturated nitrogen function2> 3). …
Number of citations: 7 www.jstage.jst.go.jp
P Veilumuthu - Current Trends in Biotechnology and Pharmacy, 2022 - abap.co.in
… The antimycobacterial and antifungal activity of 3-pyrrolidin-2-Yl-propionic acid from Amphipterygium adstringens and Streptomyces indiaensis, respectively. Previous findings have …
Number of citations: 2 www.abap.co.in
AA Bharose, HP Gajera - Journal of Applied Microbiology and …, 2018 - researchgate.net
Achieving metabolomic data with satisfactory coverage is a formidable challenge in metabolomics because metabolites are a chemically highly diverse group of compounds. The …
Number of citations: 21 www.researchgate.net
DV Surya Prakash, M Vangalapati… - International Journal of …, 2019 - researchgate.net
… In terms of percentage amount of hexadecanoic acid and 3-Pyrrolidin-2-yl-propionic acid shows hypocholesterolemic activity, antioxidant and lubricating activity [19]. Anticancer and …
Number of citations: 1 www.researchgate.net
GH Fülep, CE Hoesl, G Höfner, KT Wanner - European journal of medicinal …, 2006 - Elsevier
We synthesized proline and pyrrolidine-2-alkanoic acid derivatives in their enantiomerically pure form and evaluated them for their affinity to the GABA transport proteins GAT-1 and GAT…
Number of citations: 55 www.sciencedirect.com
HF Hasab Allh, DA Alhasan - Iraqi Journal of Veterinary Sciences, 2023 - vetmedmosul.com
Rhizopus oryzae is classified a one of the Mucorales which belong to the zygomycota. This microorganism is a filamentous fungus can produce various substances such as ethanol, …
Number of citations: 0 www.vetmedmosul.com
AM Jalaluldeen, K Sijam, R Othman, ZAM Ahmad - Growth, 2015 - researchgate.net
… The major constituents are Chloroxylenol, 3-Pyrrolidin-2-yl-propionic acid , Pyrrolo{1,2a}pyrazine-1,4-dioe,hexahydro-, Pyrrolo{1,2-a}pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)- ,…
Number of citations: 22 www.researchgate.net
S Saravanan, R Hari, K Sekar - Indian Journal of …, 2023 - search.ebscohost.com
The present study aimed to investigate the comparative in vitro and in silico antioxidant and anti-proliferative activity of ethanolic root extract of Aconitum heterophyllum and Aconitum …
Number of citations: 0 search.ebscohost.com
J Waluyo, D Wahyuni - Journal of Physics: Conference Series, 2021 - iopscience.iop.org
Pheretima sp is an earthworm from the Oligochaeta group found mostly in Java. The characteristics has segments reaching 95-150 segments. Clitellum is located in segment 14-16. The …
Number of citations: 8 iopscience.iop.org
S Kumaran, V Uttra, R Thirunavukkarasu… - Biocatalysis and …, 2020 - Elsevier
In this study Marine pigment producing actinobacteria were screened for bioactive metabolite against fish pathogens. Totally ten morphologically different actinobacteria was isolated …
Number of citations: 9 www.sciencedirect.com

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